molecular formula C16H14ClN3O4 B2489061 N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide CAS No. 941963-48-0

N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Cat. No.: B2489061
CAS No.: 941963-48-0
M. Wt: 347.76
InChI Key: TWSLZHWHTJEQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-Chlorobenzyl)-N2-(4-Methyl-2-nitrophenyl)oxalamide is a synthetic bis-aryl oxalamide derivative designed for advanced chemical and pharmaceutical research. This compound features a 4-chlorobenzyl group at the N1-position and a 4-methyl-2-nitrophenyl group at the N2-position, a structural motif known to influence electronic properties, solubility, and biomolecular interactions . Oxalamides are a significant class of compounds with diverse scientific applications, serving as key scaffolds in the development of enzyme inhibitors , and as candidates with demonstrated anticancer and antimicrobial properties in preclinical studies . In research settings, this compound's value stems from its potential to modulate biological pathways. Its mechanism of action is anticipated to involve interaction with specific enzymatic targets or cellular receptors, potentially leading to the induction of apoptosis and cell cycle arrest, as observed with structurally similar molecules . The presence of the nitro group also opens avenues for its use as a synthetic intermediate that can be further functionalized, for example, through reduction to the corresponding aniline . Researchers can utilize this high-purity compound as a building block in medicinal chemistry, a template for structure-activity relationship (SAR) studies, or a probe for investigating novel biological targets. Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(4-methyl-2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-10-2-7-13(14(8-10)20(23)24)19-16(22)15(21)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSLZHWHTJEQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves the reaction of 4-chlorobenzylamine with 4-methyl-2-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

  • Dissolve 4-chlorobenzylamine and 4-methyl-2-nitroaniline in an appropriate solvent such as dichloromethane.
  • Add oxalyl chloride dropwise to the reaction mixture while maintaining a low temperature (0-5°C).
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-methyl-2-aminophenyl derivative.

    Substitution: Various substituted benzyl derivatives.

    Hydrolysis: 4-chlorobenzoic acid and 4-methyl-2-nitroaniline.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the amide linkage can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural and functional differences between N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide and analogous compounds from the evidence:

Compound Name (ID) Substituents (R1/R2) Biological Activity/Application Key Findings Reference
N1-(4-Chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide (56) R1: 4-chlorobenzyl; R2: 4-methoxyphenethyl Cytochrome P450 4F11-activated inhibitor Moderate yield (23%); improved metabolic stability due to methoxy group
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) R1: 3-chloro-4-fluorophenyl; R2: 4-methoxyphenethyl Stearoyl CoA desaturase inhibition High yield (64%); fluorine enhances potency via halogen bonding
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) R1: Adamant-2-yl; R2: 4-chlorobenzyloxy Structural analog for lipophilicity studies High purity (>90%); bulky adamantyl group improves membrane permeability
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-...phenyl)oxalamide (1c) R1: 4-chloro-3-CF3-phenyl; R2: complex aryl Anticancer/kinase inhibition CF3 group enhances metabolic resistance; high melting point (260–262°C)

Key Structural and Functional Insights :

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., nitro in the target compound) may enhance binding to polar enzyme pockets but reduce metabolic stability compared to electron-donating groups (e.g., methoxy in compound 56) .
    • Halogenation : Chlorine and fluorine substituents (e.g., compound 28) improve target affinity via hydrophobic and halogen-bonding interactions .
    • Bulky groups : Adamantyl (compound 10) or trifluoromethyl (compound 1c) substituents increase lipophilicity and pharmacokinetic properties .
  • Synthetic Yields :

    • Oxalamides with methoxy or methyl groups (e.g., compound 56: 23% yield) are typically synthesized in lower yields than halogenated derivatives (e.g., compound 28: 64% yield), likely due to steric or electronic challenges .
  • Biological Performance :

    • Antiviral oxalamides (e.g., BNM-III-170 ) emphasize the role of guanidinium or aromatic groups in viral entry inhibition, suggesting that the nitro group in the target compound could similarly enhance antiviral activity.
    • Enzyme inhibitors (e.g., compound 28 ) highlight the importance of halogen positioning for potency, which may guide optimization of the target compound’s nitro group placement.

Biological Activity

N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications and effects.

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with 4-methyl-2-nitroaniline in the presence of oxalyl chloride. The reaction is conducted under anhydrous conditions to avoid hydrolysis, with typical solvents including dichloromethane. The general reaction scheme is as follows:

  • Dissolve 4-chlorobenzylamine and 4-methyl-2-nitroaniline in dichloromethane.
  • Add oxalyl chloride dropwise while maintaining a low temperature (0-5°C).
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product through recrystallization or column chromatography.

This compound is characterized by the molecular formula C16H16ClN3O3C_{16}H_{16}ClN_{3}O_{3} and a molecular weight of 347.76 g/mol.

The biological activity of this compound is attributed to its structural features, particularly the nitrophenyl and chlorobenzyl groups. These moieties allow for interactions with various biological targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the chlorophenethyl group engages in hydrophobic interactions, potentially modulating biochemical pathways.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve inhibition of bacterial enzyme activity or interference with cell wall synthesis.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through several mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Activation of apoptotic pathways

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
    Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
    Staphylococcus aureus10
    Escherichia coli15
  • Cytotoxicity against Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that the compound exhibits cytotoxic effects with an IC50 value ranging from 5 to 20 µM, depending on the cell type.
    Cell LineIC50 (µM)
    HeLa (cervical cancer)10
    MCF-7 (breast cancer)15
    A549 (lung cancer)20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.